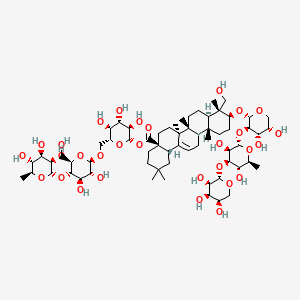![molecular formula C12H13NO2 B2666587 [3-(2-Phenylethyl)-1,2-oxazol-5-yl]methanol CAS No. 371227-48-4](/img/structure/B2666587.png)
[3-(2-Phenylethyl)-1,2-oxazol-5-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“[3-(2-Phenylethyl)-1,2-oxazol-5-yl]methanol” is a chemical compound with the molecular formula C12H13NO2 . It is related to 3-(2-phenylethyl)-1,2-oxazol-5-amine, which has a molecular weight of 188.23 . The compound is likely to have similar properties to alcohols and phenols .
Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using spectroscopic techniques. For instance, the IR spectrum of aliphatic alcohols, which this compound may resemble, have a distinctive O-H stretch in the range of 3300 to 3400 cm^-1 and a strong C-O stretch near 1000 cm^-1 .Wissenschaftliche Forschungsanwendungen
Enantioselective Catalysis
[3-(2-Phenylethyl)-1,2-oxazol-5-yl]methanol derivatives have been explored for their catalytic roles. For example, derivatives have been used as catalysts in enantioselective epoxidation of α,β-enones, demonstrating the utility of these compounds in producing epoxides with good yields and high enantioselectivities (Jun Lu et al., 2008).
Synthesis of Heterocycles
These compounds have been employed in the synthesis of heterocyclic compounds. A notable example includes the In(OTf)3-catalyzed tandem aza-Piancatelli rearrangement/Michael reaction, which efficiently produces 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives (B. Reddy et al., 2012).
Organic Synthesis and Catalysis
Research has demonstrated the utility of related oxazoline compounds in organic synthesis, such as the synthesis of dimethyl sulfomycinamate via Bohlmann-Rahtz heteroannulation reactions, showcasing their versatility as intermediates (M. Bagley et al., 2005). Additionally, methods using methanol as both a C1 synthon and H2 source have been reported for selective N-methylation of amines, highlighting innovative uses in chemical synthesis and catalysis (Naina Sarki et al., 2021).
Advanced Applications
The compounds have found applications in advanced materials and sensing technologies. For instance, Y2O3 multishelled hollow structures, developed for ultrasensitive detection of methanol, underscore the potential of these compounds in environmental monitoring and healthcare (Jianzhong Zheng et al., 2019).
Eigenschaften
IUPAC Name |
[3-(2-phenylethyl)-1,2-oxazol-5-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c14-9-12-8-11(13-15-12)7-6-10-4-2-1-3-5-10/h1-5,8,14H,6-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWTNBQGKLVJGRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=NOC(=C2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(3'-(4-methoxyphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-phenethylacetamide](/img/structure/B2666505.png)


![N-(2,5-difluorophenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2666509.png)
![7-hydroxy-3-methyl-5-oxo-N-(pyridin-2-ylmethyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2666510.png)
![7-[(4-fluorophenyl)methyl]-3-methyl-8-(4-propanoylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2666512.png)

![2-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-4-methylsulfanyl-butyric acid](/img/structure/B2666515.png)

![1-butyl-4-{1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2666520.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2666522.png)



